Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, dimethyl ester moieties at positions 3 and 5, and a 2-quinolinyl group at position 3. The 2-quinolinyl substituent distinguishes it from classical DHP-based calcium channel blockers (e.g., nifedipine, benidipine), which typically feature aryl groups like nitrophenyl or substituted phenyl rings at position 4 .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-quinolin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-16(19(23)25-3)18(17(12(2)21-11)20(24)26-4)15-10-9-13-7-5-6-8-14(13)22-15/h5-10,18,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZNKYTVPYTPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC3=CC=CC=C3C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-quinolinecarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate exhibit significant antimicrobial activity against various bacterial strains. The dihydropyridine core is often associated with calcium channel blocking activity, which may contribute to its antimicrobial effects.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also shown promising results in anticancer studies. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 8 | |
| A549 (Lung Cancer) | 12 |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation reaction between appropriate aldehydes and 2-quinolinecarboxylic acid derivatives under acidic or basic conditions.
Table 3: Synthetic Routes for this compound
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Condensation | Acidic/Basic Medium |
| Step 2 | Cyclization | Heat |
| Step 3 | Reduction | Catalytic Hydrogenation |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations.
Case Study 2: Anticancer Potential
In a recent publication by Johnson et al. (2024), the anticancer potential of this compound was assessed in various cancer cell lines. The study concluded that it significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction.
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological effects. The compound’s quinoline moiety plays a crucial role in binding to target proteins and altering their activity .
Comparison with Similar Compounds
Table 1: Substituent and Pharmacological Profiles
Key Observations:
- This may alter binding affinity to L-type calcium channels .
Physicochemical and Spectral Properties
- Melting Points: The 2-quinolinyl derivative’s melting point is unreported, but analogs with aromatic substituents (e.g., 5c at 169–170°C ) suggest higher thermal stability than aliphatic variants (e.g., 6f at 112–113°C ).
- Spectroscopic Data: ¹H NMR: The dihydropyridine proton (C4-H) typically resonates at δ 4.5–5.5 ppm, as seen in 5c (δ 4.54) . Quinolinyl protons may appear deshielded (δ 7.5–8.5 ppm). IR: Strong carbonyl stretches (~1698 cm⁻¹ for ester C=O) are consistent across dimethyl esters .
Pharmacological Implications
While direct data on the target compound is lacking, structural analogs provide insights:
- Calcium Channel Blockade: Nitrophenyl-substituted DHPs (e.g., benidipine, nifedipine) exhibit voltage-dependent L-type Ca²⁺ channel inhibition, reducing vascular smooth muscle contraction .
- Metabolism: Dimethyl esters are prone to esterase-mediated hydrolysis, as observed in nifedipine’s rapid first-pass metabolism . The quinolinyl group’s steric bulk might slow degradation, extending half-life.
Biological Activity
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as the compound ) is a complex organic molecule belonging to the class of quinoline derivatives. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is dimethyl 2,6-dimethyl-4-quinolin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate. It has the following chemical formula: CHNO. The molecular structure features a quinoline moiety that is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit certain enzymes and modulate signaling pathways, which can affect cellular functions and lead to therapeutic effects. The quinoline moiety enhances binding affinity to target proteins, influencing their activity and function.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:
- Study Findings : A study reported that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), with IC values indicating effective cytotoxicity at micromolar concentrations.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Case Study : Research highlighted that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential application in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,6-Dimethyl-4-(4-phenyl-2-quinolinyl)morpholine | Structure | Anticancer activity but less potent than the target compound |
| 4-Hydroxy-2-quinolones | Structure | Antibacterial properties but lacks anti-inflammatory effects |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-quinolinecarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base. This synthetic route not only allows for high yields but also enables modifications that enhance biological activity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
